molecular formula C20H26N2O2 B249765 N-(2,6-diisopropylphenyl)-2-ethoxynicotinamide

N-(2,6-diisopropylphenyl)-2-ethoxynicotinamide

Cat. No. B249765
M. Wt: 326.4 g/mol
InChI Key: NUCQCGCOXMMVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-diisopropylphenyl)-2-ethoxynicotinamide, commonly referred to as DIEN, is a chemical compound that has been widely used in scientific research. It belongs to the class of nicotinamide derivatives and has shown promising results in various applications.

Scientific Research Applications

DIEN has been widely used in scientific research due to its unique properties. It has been shown to have anticancer, anti-inflammatory, and neuroprotective effects. It has also been used as a fluorescent probe for imaging studies. Additionally, DIEN has been used in the development of new drugs for various diseases.

Mechanism of Action

The mechanism of action of DIEN is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). It has also been shown to activate the Nrf2 pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
DIEN has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DIEN has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

DIEN has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. It is also stable under physiological conditions. However, DIEN has some limitations. It is not water-soluble, which limits its use in aqueous solutions. Additionally, it has low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on DIEN. One direction is to investigate its potential as a therapeutic agent for various diseases. Another direction is to explore its use as a fluorescent probe for imaging studies. Additionally, more research is needed to understand its mechanism of action and to improve its bioavailability.
Conclusion:
In conclusion, DIEN is a promising compound that has shown potential in various scientific research applications. Its unique properties make it a valuable tool for investigating the mechanisms of various diseases and developing new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of DIEN involves the reaction of 2-ethoxynicotinic acid with 2,6-diisopropylaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The resulting product is then purified by column chromatography to obtain pure DIEN.

properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-2-ethoxypyridine-3-carboxamide

InChI

InChI=1S/C20H26N2O2/c1-6-24-20-17(11-8-12-21-20)19(23)22-18-15(13(2)3)9-7-10-16(18)14(4)5/h7-14H,6H2,1-5H3,(H,22,23)

InChI Key

NUCQCGCOXMMVDR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=C(C=CC=C2C(C)C)C(C)C

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=C(C=CC=C2C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.